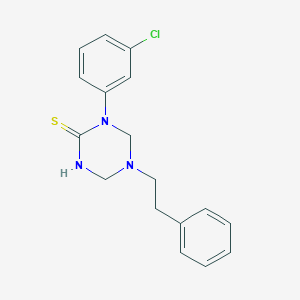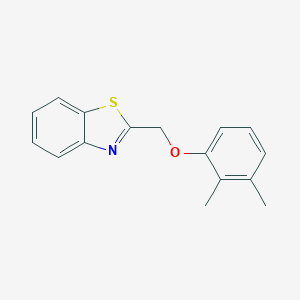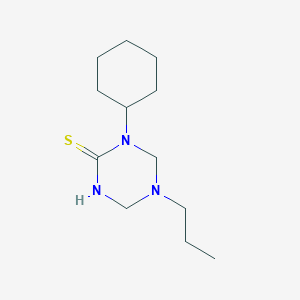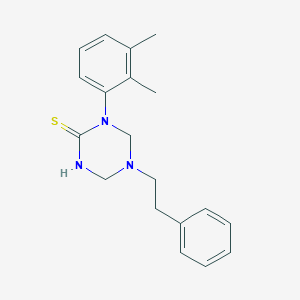![molecular formula C17H16ClN5OS B282692 N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282692.png)
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of immune cells, and its inhibition has been shown to have therapeutic potential in the treatment of various diseases.
作用机制
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide works by selectively inhibiting the activity of BTK. BTK is a key enzyme involved in the signaling pathways of immune cells, particularly B cells. By inhibiting BTK, N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide can prevent the activation and proliferation of B cells, which are responsible for producing antibodies that contribute to autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
The inhibition of BTK by N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for recruiting immune cells to sites of inflammation. It can also decrease the levels of autoantibodies that contribute to autoimmune diseases. Additionally, the inhibition of BTK can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
实验室实验的优点和局限性
One of the main advantages of using N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide in lab experiments is its selectivity for BTK. This allows researchers to study the specific role of BTK in various diseases and cellular processes. However, a limitation of using this compound is its potential off-target effects, which can interfere with other signaling pathways and cellular processes.
未来方向
There are several future directions for the research of N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide. One area of interest is the development of more potent and selective BTK inhibitors that can be used in the treatment of various diseases. Another direction is the investigation of combination therapies that involve the use of N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide involves several steps. The starting material is 5-chloro-2-methylbenzoic acid, which is converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of a base to form the corresponding sulfide. The final step involves the reaction of the sulfide with 4-aminomethylbenzoic acid to yield N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide.
科学研究应用
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also been investigated as a potential treatment for certain types of cancer, such as B-cell malignancies.
属性
分子式 |
C17H16ClN5OS |
|---|---|
分子量 |
373.9 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-3-8-14(18)9-15(11)19-16(24)13-6-4-12(5-7-13)10-25-17-20-21-22-23(17)2/h3-9H,10H2,1-2H3,(H,19,24) |
InChI 键 |
NTJBKXNUEUVWDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)





![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)
